4-chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide is a complex chemical compound notable for its unique molecular structure and potential applications in scientific research. This compound features a chloro group, a fluorinated phenyl moiety, and a boron-containing dioxaborolane fragment, which contribute to its reactivity and versatility in various chemical reactions.
This compound belongs to the class of benzenesulfonamides, which are characterized by the presence of a sulfonamide functional group attached to a benzene ring. The incorporation of the dioxaborolane unit allows for participation in boron-mediated reactions, making it relevant in organic synthesis and medicinal chemistry. The compound's systematic name indicates its structural complexity, which includes multiple functional groups that enhance its chemical properties.
The synthesis of 4-chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide typically involves several key steps:
The reaction typically proceeds through the formation of an aryl-boron bond via the Suzuki-Miyaura coupling mechanism. This method is favored for its efficiency and ability to form biaryl compounds with high selectivity.
The molecular structure of 4-chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide can be represented as follows:
The compound can undergo various chemical reactions due to its functional groups:
Common reagents used in these reactions include:
The mechanism of action for this compound primarily revolves around its ability to participate in cross-coupling reactions facilitated by palladium catalysts. In Suzuki-Miyaura coupling:
Physical property data include:
The applications of 4-chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide are diverse:
Boronate esters serve as pivotal intermediates for installing the pinacol boronate moiety in complex sulfonamide frameworks. The target compound’s synthesis typically begins with halogenated aniline precursors, where ortho-directing groups facilitate regioselective borylation:
Directed C–H Borylation: 3-Fluoro-4-nitroaniline undergoes iridium-catalyzed C–H borylation using bis(pinacolato)diboron (B₂pin₂), exploiting the amino group’s directing effect to achieve ortho-borylation at the C4 position. This method affords 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-fluoroaniline in >80% yield with minimal diarylation byproducts [3]. Subsequent reduction of the nitro group yields the requisite diamine for sulfonylation.
Electrophilic Borylation of Organometallics:
Table 1: Boronate Ester Installation Methods
Method | Reagent | Yield (%) | Regioselectivity | Limitations |
---|---|---|---|---|
Ir-catalyzed C–H borylation | B₂pin₂ | 80–85 | High ortho to NH₂ | Requires directing group |
Grignard transmetalation | iPrMgCl·LiCl/B(OR)₃ | 65–75 | Moderate | Aniline protection needed |
Flow lithiation-borylation | nBuLi/Bpin-OiPr | 70–78 | High | Specialized equipment |
Palladium catalysis enables direct construction of the aryl-boron bond in electronically complex systems:
Table 2: Palladium-Catalyzed Borylation Optimization
Catalyst System | Base | Temperature (°C) | Yield (%) | Functional Group Tolerance |
---|---|---|---|---|
Pd(dba)₂/XPhos | KOAc | 80 | 85–92 | Nitrile, ketone |
Pd(OAc)₂/SPhos (micellar) | K₃PO₄ | 60 | 78–85 | Ester, amide |
PdCl₂(dppf) | Et₃N | 100 | 70–75 | Limited for aldehydes |
The electron-withdrawing fluorine atom adjacent to the amino group significantly influences sulfonylation regiochemistry:
Fluorine-Directed Electrophilic Substitution: N-fluorobenzenesulfonimide (NFSI) activates the ortho position via coordination to fluorine. This facilitates electrophilic sulfonamidation at the C4 site, achieving 70% yield without metal catalysts [1].
Protection-Deprotection Sequences: The boronate ester’s Lewis acidity can hinder sulfonylation. Protection as MIDA (N-methyliminodiacetic acid) boronate suppresses boron electrophilicity, enabling clean N-sulfonylation of the aniline. Subsequent deprotection regenerates the pinacol boronate [7].
Preserving boronate integrity during sulfonylation requires strategic protecting group selection:
Table 3: Protecting Group Performance in Sulfonamide Synthesis
Protecting Group | Hydrolysis Resistance | Sulfonylation Yield (%) | Deprotection Conditions |
---|---|---|---|
Pinacol | Moderate (pH < 3) | 88 | Not required |
MIDA | High (pH 1–12) | 82 | NaOH (1M)/THF/H₂O (25°C) |
BF₃K | Excellent | 79 | SiO₂ chromatography |
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